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molecular formula C12H8BrN3O B8474251 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol

3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol

Cat. No. B8474251
M. Wt: 290.11 g/mol
InChI Key: OGMBVPRQRJENGG-UHFFFAOYSA-N
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Patent
US08557797B2

Procedure details

Boron tribromide (1 M in DCM, 13.1 mL, 13.1 mmol) was added slowly to a stirred solution of 3-(3-benzyloxy-phenyl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine (1 g, 2.63 mmol) in DCM (5 mL) at −78° C. The reaction was allowed to warm up to RT, stirred for 24 h, and treated with sat. NaHCO3 solution until pH>7. The product was extracted with DCM:MeOH 9:1 (mL), dried (MgSO4), and concentrated in vacuo. Purification of the crude residue by FCC (DCM:MeOH, 1:0 to 9:1) afforded the title compound (350 mg, 46%) as a yellow solid. LCMS (Method 2): Rt 2.65 min, m/z 290 and 292 [MH+].
Quantity
13.1 mL
Type
reactant
Reaction Step One
Name
3-(3-benzyloxy-phenyl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C([O:12][C:13]1[CH:14]=[C:15]([C:19]2[N:23]3[CH:24]=[C:25]([Br:28])[CH:26]=[CH:27][C:22]3=[N:21][N:20]=2)[CH:16]=[CH:17][CH:18]=1)C1C=CC=CC=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:28][C:25]1[CH:26]=[CH:27][C:22]2[N:23]([C:19]([C:15]3[CH:14]=[C:13]([OH:12])[CH:18]=[CH:17][CH:16]=3)=[N:20][N:21]=2)[CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
3-(3-benzyloxy-phenyl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=NN=C2N1C=C(C=C2)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM:MeOH 9:1 (mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by FCC (DCM:MeOH, 1:0 to 9:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C=2C=C(C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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